2-Nitrobenzohydrazide
Overview
Description
2-Nitrobenzohydrazide is a useful research compound. Its molecular formula is C7H7N3O3 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61870. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photosensitive Protecting Groups
One notable application of 2-Nitrobenzohydrazide derivatives is in the development of photosensitive protecting groups. Protecting groups such as 2-nitrobenzyl and related compounds have shown promising utility in synthetic chemistry for their photosensitive characteristics. These groups are employed to protect reactive functional groups during synthesis steps and can be removed upon exposure to light, providing a controlled and reversible method for complex molecule assembly (B. Amit, U. Zehavi, A. Patchornik, 1974).
Stability and Degradation Analysis
This compound derivatives are also significant in studying the stability and degradation processes of pharmaceuticals. For example, the degradation pathways and stability of nitisinone, a medical treatment for hereditary tyrosinemia, were explored using advanced analytical techniques. This research provides valuable insights into the stability of pharmaceutical compounds under various conditions, contributing to a better understanding of their pharmacokinetics and pharmacodynamics (H. Barchańska, R. Rola, W. Szczepankiewicz, Marta Mrachacz, 2019).
Conjugates in Medicinal Chemistry
Another crucial application involves the conjugation of this compound derivatives with other biologically active compounds to enhance their therapeutic effects. These conjugates have been explored for their potential in treating various diseases, showcasing the versatility of this compound in drug development. For instance, conjugates of nitroimidazoles, which include derivatives of this compound, have been widely used in clinical settings for their antibacterial, antifungal, and anticancer properties. This research underscores the compound's utility in developing new therapeutic agents with enhanced efficacy and specificity (Zhen-Zhen Li, S. K. Maddili, V. Tangadanchu, R. R. Bheemanaboina, Jian-Mei Lin, Ren-Guo Yang, Gui-Xin Cai, Cheng‐He Zhou, 2018).
Mechanism of Action
Target of Action
2-Nitrobenzohydrazide, also known as 2-Nitrobenzhydrazide, is a compound that has been studied for its potential bioactivity Benzohydrazide derivatives have been shown to exhibit activity against various biological targets, including prostate cancer cells and various bacterial species .
Mode of Action
Benzohydrazide derivatives are known for their high bioactivity, chelating ability, and high reaction ability . These compounds can interact with their targets, leading to changes at the molecular level that result in their observed bioactivity .
Biochemical Pathways
It’s worth noting that benzohydrazide derivatives have been associated with a wide range of biological properties, including antibacterial, anti-fungal, anti-tubercular, antioxidant, photoprotective, anticancer, and anti-inflammatory effects . These effects suggest that these compounds may interact with multiple biochemical pathways.
Result of Action
One study found that a benzohydrazide derivative showed high insecticidal activity against house fly and rice weevil . Other benzohydrazide derivatives have shown promising results against E.histolytica and exhibited anti-inflammatory action in animal models .
Properties
IUPAC Name |
2-nitrobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-9-7(11)5-3-1-2-4-6(5)10(12)13/h1-4H,8H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGGDXLOJMNFBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209403 | |
Record name | o-Nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-26-8 | |
Record name | 2-Nitrobenzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrobenzohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 606-26-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30209403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-nitrobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Nitrobenzohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAW3U8B8S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the structural characterization of 2-Nitrobenzohydrazide?
A1: this compound (C7H7N3O3) possesses a molecular weight of 181.15 g/mol. While specific spectroscopic data varies across studies and derivatives, common characterization techniques include Infrared (IR) spectroscopy and single-crystal X-ray diffraction, revealing structural insights such as bond lengths, angles, and intermolecular interactions like hydrogen bonding. [, , , , ]
Q2: How does this compound contribute to the formation of Schiff bases?
A2: this compound serves as a key reactant in Schiff base synthesis, reacting with various aldehydes. This reaction typically occurs in a solvent like methanol, forming a characteristic C=N bond in the resulting Schiff base compound. [, , ]
Q3: Can you provide examples of this compound derivatives and their crystal structures?
A3: Several research articles highlight the synthesis and structural analysis of this compound derivatives. For instance:
Q4: What intermolecular interactions are commonly observed in crystal structures of this compound derivatives?
A4: Hydrogen bonding is a prominent feature in the crystal structures of this compound derivatives. These interactions often involve the hydrazide group (N-H) as a donor and oxygen atoms (O) from nitro, methoxy, or hydroxyl groups as acceptors. The resulting hydrogen bond networks contribute to the overall stability and packing arrangements within the crystal lattice. [, , , , , ]
Q5: What is the significance of planarity in benzohydrazide derivatives for potential tuberculostatic activity?
A5: Research suggests a correlation between molecular planarity and tuberculostatic activity in benzohydrazide derivatives. Compounds capable of adopting a planar conformation, facilitated by intramolecular interactions and the absence of bulky substituents, tend to exhibit higher activity against Mycobacterium tuberculosis. Conversely, significant distortions from planarity can diminish their effectiveness. []
Q6: Have any this compound derivatives shown promising biological activity?
A6: While this compound itself may not be the primary focus of biological activity studies, its derivatives have demonstrated potential in various areas:
Q7: How does the structure of the aldehyde influence the biological activity of this compound-derived Schiff bases?
A7: Modifying the aldehyde used in Schiff base synthesis directly impacts the resulting compound's structure and, consequently, its biological activity. For instance, incorporating specific functional groups like halogens (e.g., bromine, iodine), hydroxyl, or methoxy groups can influence the molecule's polarity, conformation, and ability to interact with biological targets, ultimately affecting its potency and selectivity. [, ]
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